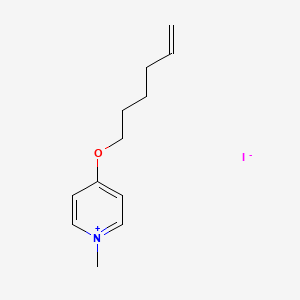
Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide is a quaternary ammonium salt with a pyridinium core This compound is characterized by the presence of a 5-hexenyloxy group attached to the 4-position of the pyridinium ring and a methyl group at the 1-position The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide typically involves the quaternization of 4-(5-hexenyloxy)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(5-hexenyloxy)pyridine in acetonitrile.
- Add an equimolar amount of methyl iodide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and wash the precipitate to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids in solvents like acetic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The molecular targets include membrane lipids and proteins, as well as specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-(5-hexenyloxy)-1-methyl-, bromide
- Pyridinium, 4-(5-hexenyloxy)-1-methyl-, chloride
- Pyridinium, 4-(5-hexenyloxy)-1-methyl-, fluoride
Uniqueness
Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its bromide, chloride, and fluoride counterparts, the iodide salt may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
61859-89-0 |
|---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
4-hex-5-enoxy-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H18NO.HI/c1-3-4-5-6-11-14-12-7-9-13(2)10-8-12;/h3,7-10H,1,4-6,11H2,2H3;1H/q+1;/p-1 |
InChI Key |
ZMIFLDIWLDXNOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)OCCCCC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















